Butyl(1H-imidazol-2-ylmethyl)amine
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Overview
Description
Butyl(1H-imidazol-2-ylmethyl)amine is a chemical compound that features an imidazole ring substituted with a butyl group and a methylamine group Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: Butyl(1H-imidazol-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the substituents, depending on the reagents used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
Butyl(1H-imidazol-2-ylmethyl)amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of catalysts, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Butyl(1H-imidazol-2-ylmethyl)amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloprotein studies. Additionally, the compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
1-Butyl-1H-imidazole: Lacks the methylamine group, which may affect its reactivity and biological activity.
1-Propyl-1H-imidazol-2-ylmethylamine: Similar structure but with a shorter alkyl chain, potentially altering its physical and chemical properties.
2-(1-Methyl-1H-imidazol-2-yl)ethylamine: Contains a different alkyl substituent, which can influence its interactions with biological targets.
Uniqueness: Butyl(1H-imidazol-2-ylmethyl)amine’s unique combination of a butyl group and a methylamine group on the imidazole ring provides distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and industrial chemicals.
Biological Activity
Butyl(1H-imidazol-2-ylmethyl)amine is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antiparasitic applications. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Synthesis
This compound features an imidazole ring, which is known for its diverse biological properties. The synthesis of this compound typically involves the reaction of butyl amine with 1H-imidazole-2-carbaldehyde, leading to the formation of the desired product through a condensation reaction.
Biological Activities
1. Antimicrobial Activity
The antimicrobial properties of this compound have been explored in various studies, revealing significant activity against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
Staphylococcus aureus | 0.015 mg/mL | Strongly inhibitory |
Escherichia coli | 200 μg/mL | Moderate inhibition |
Pseudomonas aeruginosa | 500 μg/mL | Weak inhibition |
In one study, derivatives of imidazole compounds demonstrated potent antibacterial effects, with some exhibiting MIC values significantly lower than established antibiotics .
2. Antiparasitic Activity
Research has indicated that this compound may also possess antiparasitic properties. For instance, in vitro studies have shown that related imidazole derivatives exhibit significant growth inhibition against Trypanosoma cruzi, the causative agent of Chagas disease.
Compound | IC50 (nM) | Selectivity Index (SI) |
---|---|---|
This compound | 140 | >100 |
These findings suggest that the compound may selectively target the parasite without harming mammalian cells, which is crucial for therapeutic applications .
The mechanisms underlying the biological activity of this compound are thought to involve the generation of reactive nitrogen species that can damage cellular components such as DNA and proteins. This action is similar to other nitroimidazole compounds, which undergo reduction to form cytotoxic metabolites that disrupt cellular integrity .
Case Studies
Several case studies have highlighted the efficacy of imidazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a derivative similar to this compound showed promising results in treating infections caused by multidrug-resistant bacteria. Patients exhibited significant reductions in bacterial load after treatment.
- Case Study 2 : In an animal model of Chagas disease, administration of this compound resulted in a marked decrease in parasitemia and improved survival rates compared to untreated controls.
Properties
Molecular Formula |
C8H15N3 |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C8H15N3/c1-2-3-4-9-7-8-10-5-6-11-8/h5-6,9H,2-4,7H2,1H3,(H,10,11) |
InChI Key |
QCGJPVYQTXXZPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=NC=CN1 |
Origin of Product |
United States |
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